5-Bromo-2-hydroxypyrimidine
Overview
Description
5-Bromo-2-hydroxypyrimidine, also known as 5-bromo-1H-pyrimidin-2-one, is a chemical compound with the molecular formula C4H3BrN2O . It has a molecular weight of 174.98 g/mol . This compound is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of 5-Bromo-2-hydroxypyrimidine involves the reaction of 2-hydroxypyrimidine salt with bromine at a temperature below 5°C . The product, 2-hydroxy-5-bromopyrimidine, is then subjected to a temperature-controlled reaction with POCl3 and triethylamine for 8 hours . The yield of this synthesis method can reach over 91% .
Molecular Structure Analysis
The IUPAC name for 5-Bromo-2-hydroxypyrimidine is 5-bromo-1H-pyrimidin-2-one . The InChI string is InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) . The canonical SMILES string is C1=C(C=NC(=O)N1)Br .
Chemical Reactions Analysis
5-Bromo-2-hydroxypyrimidine can undergo various chemical reactions. For instance, it can participate in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Physical And Chemical Properties Analysis
5-Bromo-2-hydroxypyrimidine is a solid at 20°C . It appears as a light orange to yellow to green powder or crystal .
Scientific Research Applications
Synthesis Methods and Chemical Properties
- General Synthesis Approach : 5-Bromo-2-hydroxypyrimidine can be converted from 5-bromopyrimidines using a mild synthetic procedure. This method is applicable to compounds with functional groups not compatible with other reagents used for this conversion (Medina, Henry, & Axten, 2006).
- Hydrolysis Process : The hydrolysis of 2-t-butyl-5-halopyrimidine (halogen=bromine or chlorine) with sodium methoxide in methanol yields 2-t-butyl-5-hydroxypyrimidine, with reduced side products in the case of the bromo derivative (Pews, 1990).
Biological and Medicinal Applications
- Antiviral Activity : Some derivatives of 2,4-diamino-6-hydroxypyrimidines, substituted at position 5, exhibit marked inhibition of retrovirus replication in cell culture, demonstrating potential antiretroviral activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
- Role in Radiosensitization : 5-Bromo-2-hydroxypyrimidine derivatives like BUDR are utilized as S-phase-specific radiosensitizers in clinical trials, showing antiproliferative effects in various human tumors (Kinsella, 1992).
Chemical Interactions and Studies
- Hydrogen-Bonded Complexes Study : Investigations into the hydrogen-bond interaction of 5-Bromo-2-hydroxypyrimidine with water using matrix-isolation FT-IR and theoretical ab initio methods reveal significant insights into its molecular behavior (Smets, Destexhe, Adamowicz, & Maes, 1998).
- Reactivity with Superoxide : Research shows that halopyrimidines like 5-Bromo-2-hydroxypyrimidine react with superoxide anion radical to give hydroxypyrimidines, providing insights into nucleophilic substitution mechanisms (Ha & Lee Chang-Ok, 1989).
Synthesis of Derivatives and Analogues
- Large-Scale Synthesis : An efficient large-scale synthesis approach for alkyl 5-hydroxy-pyrimidin-2-yl acetate derivatives has been developed, showcasing the utility of 5-Bromo-2-hydroxypyrimidine in producing various heterocyclic analogues (Morgentin et al., 2009).
Safety And Hazards
5-Bromo-2-hydroxypyrimidine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-bromo-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUDATOSQGYWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068090 | |
Record name | 2(1H)-Pyrimidinone, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxypyrimidine | |
CAS RN |
38353-06-9, 214290-49-0 | |
Record name | 5-Bromo-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38353-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Bromo-2-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214290-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Bromo-2-pyrimidinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353069 | |
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Record name | 5-Bromo-2-hydroxypyrimidine | |
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Record name | 2(1H)-Pyrimidinone, 5-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2(1H)-Pyrimidinone, 5-bromo- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.979 | |
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Record name | 5-Bromo-2-hydroxypyrimidine | |
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Record name | 5-BROMO-2-PYRIMIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LCP7CU0D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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